1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S)-azetidine-1,2-dicarboxylate
Overview
Description
1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S)-azetidine-1,2-dicarboxylate is a compound that belongs to the class of azetidine derivatives It is characterized by the presence of a fluorenylmethyl group attached to the azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S)-azetidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from amino acids or their derivatives, cyclization can be achieved under specific conditions to form the azetidine ring.
Introduction of the Fluorenylmethyl Group: The fluorenylmethyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of a fluorenylmethyl halide with the azetidine ring under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S)-azetidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Fluorenylmethyl halides, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols.
Scientific Research Applications
1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S)-azetidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various derivatives.
Biology: The compound can be utilized in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S)-azetidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The fluorenylmethyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The azetidine ring may also play a role in the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1-Methylfluorene: A structurally related compound with a methyl group attached to the fluorene ring.
Fmoc-protected amino acids: Compounds that contain the fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis.
Uniqueness
1-(9H-Fluoren-9-ylmethyl) 2-methyl (2S)-azetidine-1,2-dicarboxylate is unique due to the combination of the azetidine ring and the fluorenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S)-azetidine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-19(22)18-10-11-21(18)20(23)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINFLIJDOKXCEL-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136014 | |
Record name | 1,2-Azetidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) 2-methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820575-03-8 | |
Record name | 1,2-Azetidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) 2-methyl ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820575-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Azetidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) 2-methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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